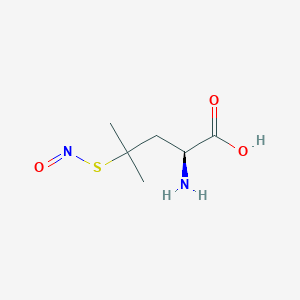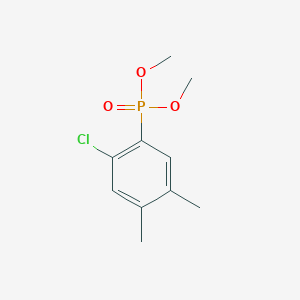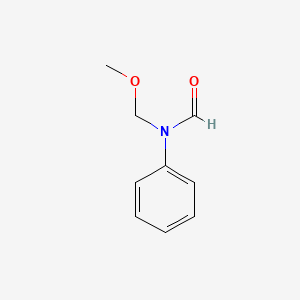
4-(Nitrososulfanyl)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Nitrososulfanyl)-L-leucine is an organic compound that features a nitrososulfanyl group attached to the amino acid L-leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Nitrososulfanyl)-L-leucine typically involves the introduction of a nitrososulfanyl group to the L-leucine molecule. This can be achieved through a series of chemical reactions, including the nitrosation of thiol groups. Common reagents used in this process include nitrous acid, which is generated in situ from sodium nitrite and a mineral acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process generally includes steps such as purification and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Nitrososulfanyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The nitrososulfanyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrososulfanyl group back to a thiol group.
Substitution: The nitrososulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted leucine derivatives.
Aplicaciones Científicas De Investigación
4-(Nitrososulfanyl)-L-leucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of nitric oxide levels.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Nitrososulfanyl)-L-leucine involves the interaction of its nitrososulfanyl group with various molecular targets. This group can release nitric oxide, which is a signaling molecule involved in numerous physiological processes. The compound may also interact with thiol groups in proteins, leading to modifications that affect protein function.
Comparación Con Compuestos Similares
S-Nitrosocysteine: Another amino acid derivative with a nitrososulfanyl group.
S-Nitrosoglutathione: A tripeptide with similar nitric oxide-releasing properties.
S-Nitroso-N-acetylpenicillamine: A small molecule used as a nitric oxide donor.
Uniqueness: 4-(Nitrososulfanyl)-L-leucine is unique due to its specific structure, which combines the properties of L-leucine with the reactivity of the nitrososulfanyl group
Propiedades
Número CAS |
204438-82-4 |
|---|---|
Fórmula molecular |
C6H12N2O3S |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methyl-4-nitrososulfanylpentanoic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-6(2,12-8-11)3-4(7)5(9)10/h4H,3,7H2,1-2H3,(H,9,10)/t4-/m0/s1 |
Clave InChI |
NZHNKHKBTLEVTJ-BYPYZUCNSA-N |
SMILES isomérico |
CC(C)(C[C@@H](C(=O)O)N)SN=O |
SMILES canónico |
CC(C)(CC(C(=O)O)N)SN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)

![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14258903.png)
![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)

![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)
![1-(3,5-Di-tert-butylphenyl)-3,6,6-trimethyloctahydrocyclopenta[b]phosphole](/img/structure/B14258939.png)

![1-[(3-Methylbutan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B14258943.png)

![Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate](/img/structure/B14258947.png)
